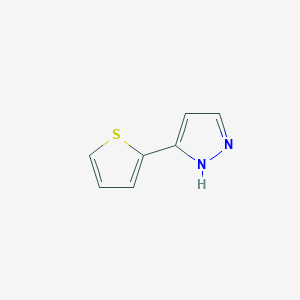

3-(thiophen-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNDPZYOQCCHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321190 | |

| Record name | 3-(2-Thienyl)Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19933-24-5, 219863-71-5 | |

| Record name | 3-(2-Thienyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19933-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-THIENYL)PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 19933-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(thiophen-2-yl)-1H-pyrazole

Abstract

3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It incorporates both a pyrazole and a thiophene moiety, two pharmacophores known to impart diverse biological activities.[1][2] Pyrazole derivatives are recognized for their anti-inflammatory, analgesic, and antitumor effects, while thiophene rings can enhance pharmacokinetic profiles.[1] This document provides a comprehensive technical overview of the core basic properties of this compound, including its structural basis for basicity, relevant physicochemical data, and detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative experimental data for the unsubstituted this compound is not extensively documented in publicly available literature. The following table summarizes known data for the parent compound and solubility information for a structurally similar derivative to provide context for researchers.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂S | [3] |

| Molar Mass | 150.20 g/mol | [3] |

| Solubility Profile (of a related derivative) | - Moderately soluble in DMSO (~12 mg/mL) - Moderately soluble in DMF (~8 mg/mL) - Limited aqueous solubility (<0.1 mg/mL) | [4] |

Note: Solubility data is for 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide and is provided as an estimate of the expected behavior of the parent compound in similar solvents.

Basicity and Structural Analysis

The basicity of this compound is a fundamental property dictated by the electronic nature of its pyrazole ring.

Amphoteric Nature of the Pyrazole Ring

The 1H-pyrazole ring is amphoteric, meaning it possesses both acidic and basic characteristics.[5][6]

-

Acidity: The hydrogen atom on the pyrrole-like nitrogen (N1) is acidic and can be deprotonated under basic conditions. Its lone pair of electrons is integral to the ring's 6-π electron aromatic system.[5][7]

-

Basicity: The pyridine-like nitrogen (N2) is basic.[5][7] Its sp²-hybridized lone pair of electrons is not part of the aromatic system and is available to accept a proton, making this the primary center of basicity.[5][6] In most conditions, the basic character of the pyrazole ring is the more prevalent feature.[5][6][7]

Influence of the 3-(thiophen-2-yl) Substituent

The substituent at the C3 position modulates the basicity of the pyridine-like nitrogen. The thiophene ring's electronic effect can be complex. While some older literature suggests that electron-withdrawing groups increase the basicity of the pyrazole ring, more recent theoretical and experimental studies indicate the opposite: electron-donating groups at C3 tend to increase basicity.[5][6] The thiophene ring can act as a weak π-electron donor through resonance, which would be expected to slightly enhance the basicity of the adjacent pyridine-like nitrogen compared to unsubstituted pyrazole.

An experimental pKa value for this compound has not been found in the surveyed literature. Determination of this value would require direct experimental measurement using standard protocols as outlined in Section 3.

Caption: Protonation site of this compound.

Experimental Methodologies

General Synthesis Protocol

The synthesis of 3-substituted pyrazoles is commonly achieved via the cyclocondensation of a 1,3-dicarbonyl compound or an equivalent precursor with hydrazine.[1][8] A plausible route for this compound is as follows:

-

Precursor Synthesis: Synthesize 1-(thiophen-2-yl)prop-2-en-1-one (a thiophenyl chalcone) via a Claisen-Schmidt condensation between 2-acetylthiophene and a formaldehyde source.

-

Cyclization Reaction:

-

Dissolve the 1-(thiophen-2-yl)prop-2-en-1-one precursor in a suitable solvent such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate (H₂N-NH₂·H₂O) to the solution, typically in a slight molar excess.

-

Reflux the reaction mixture for several hours (e.g., 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is typically poured into cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Protocol for pKa Determination by Potentiometric Titration

This protocol provides a standardized method for determining the pKa of a heterocyclic base like this compound.[9]

-

Materials and Equipment:

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or manual burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

-

The synthesized and purified this compound sample

-

Co-solvent if necessary (e.g., methanol or DMSO) due to low aqueous solubility

-

-

Procedure:

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in water or a water/co-solvent mixture. Add KCl to a final concentration of 0.15 M.

-

Initial pH Adjustment: Acidify the sample solution to a starting pH of ~2.0 by adding 0.1 M HCl. This ensures the pyrazole is fully protonated at the start of the titration.

-

Titration: Titrate the acidic solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (<0.01 pH units/minute).[9] Continue the titration until the pH reaches ~12.0.

-

Replication: Perform a minimum of three independent titrations to ensure data reliability.[9]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the inflection point of the titration curve.

-

The pKa is the pH value at which half of the volume of titrant required to reach the inflection point has been added.

-

Average the pKa values obtained from the replicate titrations and calculate the standard deviation.

-

An alternative method for pKa determination involves monitoring the change in the chemical shifts of specific protons in the molecule by ¹H NMR spectroscopy as a function of pH.[10][11]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a heterocyclic scaffold with significant potential in drug discovery. Its fundamental chemical nature is defined by the basicity of the pyridine-like nitrogen atom in the pyrazole ring, a property that is crucial for its interaction with biological targets and its pharmacokinetic profile. While specific experimental constants such as pKa and solubility are not widely published for the parent molecule, they can be reliably determined through well-established experimental protocols like potentiometric titration and NMR spectroscopy. This guide provides the necessary theoretical background and practical methodologies to enable further research and development of this promising compound.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. chembk.com [chembk.com]

- 4. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Convergence of Thiophene and Pyrazole: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract

The fusion of thiophene and pyrazole rings has given rise to a class of heterocyclic compounds with remarkable pharmacological versatility. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of thiophene-pyrazole derivatives. We will dissect key synthetic methodologies, elucidate structure-activity relationships, and delve into their diverse therapeutic applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: Two Heterocycles, A World of Potential

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores is a cornerstone of rational drug design. Thiophene, a sulfur-containing five-membered aromatic ring, and pyrazole, a five-membered ring with two adjacent nitrogen atoms, are independently recognized as "privileged structures" due to their presence in a multitude of bioactive molecules.[1][2]

Thiophene: First discovered in 1882 by Viktor Meyer as a contaminant in benzene, thiophene is a colorless liquid with a benzene-like odor.[3][4] Its derivatives are integral components of commercially available drugs with a wide range of applications, including anti-inflammatory agents like Suprophen and Tiaprofenic acid, anticancer drugs such as Rolaxifene, and antipsychotics like Olanzapine.[2][5] The sulfur atom in the thiophene ring contributes to its unique electronic properties, which can enhance binding affinity and specificity to biological targets.[1]

Pyrazole: While not known to occur naturally, synthetic pyrazole compounds are of significant medicinal importance.[6] The pyrazole nucleus is found in drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and analgesic properties.[5]

The rationale for combining these two potent heterocyclic systems lies in the potential for synergistic or additive pharmacological effects, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.

The Genesis of a Scaffold: A Synthetic Evolution

The synthesis of thiophene-pyrazole compounds has evolved, with chemists developing various strategies to construct this hybrid scaffold. The choice of synthetic route often depends on the desired substitution patterns and the intended biological application.

Multi-Step Synthesis from Thiophene Precursors

A common approach involves a multi-step synthesis beginning with a functionalized thiophene derivative. For instance, the condensation of acetyl thiophene with phenyl hydrazine can yield a hydrazone intermediate. This intermediate can then be cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form a pyrazole-4-carbaldehyde, which serves as a versatile building block for further derivatization.[1]

Caption: Multi-step synthesis of a thiophene-pyrazole core.

Cyclocondensation Reactions: The Chalcone Route

Another prevalent method involves the [3+2] annulation of thiophene-containing chalcones with aryl hydrazine hydrochlorides.[7][8] This acid-catalyzed cyclocondensation reaction, typically performed under reflux conditions in acetic acid, provides a direct route to thiophene-appended pyrazoles.[8]

Experimental Protocol: Synthesis of Thiophene-Appended Pyrazoles via Chalcone Cyclization [8]

-

Chalcone Synthesis: Synthesize the intermediate 3-aryl-1-(5-chlorothiophen-2-yl)prop-2-en-1-ones by a base-catalyzed reaction of 2-acetyl-5-chlorothiophene with aromatic aldehydes in methyl alcohol.

-

Cyclocondensation: React the synthesized chalcones with arylhydrazine hydrochloride in aqueous acetic acid under reflux conditions.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), cool the reaction mixture and pour it into crushed ice. Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified thiophene-pyrazole hybrids.

-

Characterization: Confirm the structures of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, along with elemental analysis.

Caption: Synthesis of thiophene-pyrazoles via the chalcone route.

Amide Coupling and Cross-Coupling Strategies

More recent synthetic approaches have focused on creating thiophene-pyrazole amides. This can be achieved by reacting a thiophene carboxylic acid with a pyrazole amine.[9][10] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to arylate bromo-substituted thiophene-pyrazole amides, allowing for the introduction of further molecular diversity.[9]

A Spectrum of Biological Activity: Therapeutic Applications

The thiophene-pyrazole scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework for drug discovery.

Antimicrobial and Antifungal Agents

Numerous studies have reported the potent antimicrobial and antifungal properties of thiophene-pyrazole derivatives.[7][8] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as chloro and nitro substituents, on either the thiophene or the phenyl ring can significantly enhance antimicrobial activity.[1][8] For instance, compounds with a chloro substitution on the thiophene ring have exhibited excellent inhibition against a range of bacterial and fungal strains.[8]

| Compound Type | Substituents | Target Organisms | Activity (MIC in µg/mL) | Reference |

| Thiophene-pyrazole hybrid | Chloro on thiophene | S. aureus, E. coli, P. aeruginosa, A. niger, A. flavus, C. albicans | 12.5 - 25.0 | [8] |

| Pyrazolyl-thiazole of thiophene | Nitro and halogens on phenyl ring | E. coli, B. subtilis, S. aureus, A. niger, C. albicans | Significant inhibition zones | [1] |

Anticancer Activity

The thiophene-pyrazole core is also a promising scaffold for the development of novel anticancer agents.[11] These compounds have shown cytotoxic activity against various cancer cell lines. The mechanism of action can vary, with some derivatives acting as potent inhibitors of key signaling proteins. For example, a series of pyrazole-thiophene derivatives were discovered to be highly potent and orally active inhibitors of Akt kinase, a crucial regulator of cell survival and proliferation.[12] These compounds were shown to induce apoptosis and block the cell cycle in cancer cells.[12]

Caption: Inhibition of the PI3K/Akt signaling pathway by thiophene-pyrazole derivatives.

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, thiophene-pyrazole compounds have been investigated for a range of other therapeutic applications, including:

-

Antioxidant Activity: Certain derivatives have shown excellent radical scavenging potencies.[7][8]

-

Anti-inflammatory and Analgesic Properties: Both thiophene and pyrazole moieties are present in established anti-inflammatory and analgesic drugs, suggesting the potential for their hybrids in this area.[1][5]

-

Enzyme Inhibition: The pyrazole ring is particularly valuable in designing enzyme inhibitors, and this property can be modulated by the attached thiophene ring.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene-pyrazole compounds is highly dependent on the nature and position of substituents on both heterocyclic rings and any appended aryl groups. Key SAR insights include:

-

Electron-Withdrawing Groups: The presence of halogens (Cl, F, Br) and nitro (NO₂) groups on the phenyl ring generally enhances antimicrobial and antioxidant activities.[1]

-

Substitution on Thiophene: Chloro-substitution on the thiophene ring has been shown to be particularly effective for antimicrobial activity.[8]

-

Amide Linker: The amide linkage between the thiophene and pyrazole rings provides a rigid scaffold that can be further functionalized to optimize target binding.[9]

Future Perspectives and Conclusion

The thiophene-pyrazole scaffold represents a highly successful example of molecular hybridization in medicinal chemistry. The convergence of the favorable electronic and steric properties of both heterocycles has yielded a plethora of compounds with diverse and potent biological activities. Future research in this area will likely focus on the synthesis of more complex and stereochemically defined derivatives, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic and pharmacodynamic profiles to develop clinically viable drug candidates. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 7. [PDF] Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers | Semantic Scholar [semanticscholar.org]

- 8. growingscience.com [growingscience.com]

- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 3-(Thiophen-2-yl)-1H-pyrazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(thiophen-2-yl)-1H-pyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic aromatic system, formed by the fusion of a thiophene and a pyrazole ring, represents a unique chemical entity with a diverse range of pharmacological activities. The thiophene ring, a sulfur-containing heterocycle, is known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs and is associated with a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The combination of these two pharmacophores in the this compound scaffold has led to the discovery of potent lead compounds for various therapeutic targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important molecular framework.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several synthetic strategies. A common and effective method involves the cyclocondensation of a thiophene-containing β-diketone with hydrazine hydrate. This approach allows for the efficient construction of the pyrazole ring onto the thiophene moiety.

Experimental Protocol: Synthesis of this compound

This protocol describes a general multi-step synthesis starting from a thiophene-containing chalcone.

Step 1: Synthesis of 1-(Thiophen-2-yl)ethan-1-one

-

Materials: Thiophene, Acetyl chloride, Anhydrous Aluminium chloride, Dichloromethane.

-

Procedure: To a stirred solution of thiophene (1 equivalent) in dry dichloromethane at 0 °C, add anhydrous aluminium chloride (1.1 equivalents) portion-wise. To this suspension, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. After the addition is complete, warm the reaction mixture to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-(thiophen-2-yl)ethan-1-one.

Step 2: Synthesis of 1-(Thiophen-2-yl)-3-aryl-prop-2-en-1-one (Thiophene-based Chalcone)

-

Materials: 1-(Thiophen-2-yl)ethan-1-one, appropriate aromatic aldehyde, Ethanol, Sodium hydroxide.

-

Procedure: To a solution of 1-(thiophen-2-yl)ethan-1-one (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC. The precipitated product is filtered, washed with cold water until the washings are neutral, and then washed with cold ethanol. The crude chalcone can be recrystallized from a suitable solvent like ethanol to obtain the pure product.

Step 3: Synthesis of 3-(Thiophen-2-yl)-5-aryl-1H-pyrazole

-

Materials: Thiophene-based chalcone, Hydrazine hydrate, Ethanol or Glacial acetic acid.

-

Procedure: To a solution of the thiophene-based chalcone (1 equivalent) in ethanol or glacial acetic acid, add hydrazine hydrate (2-5 equivalents). Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-(thiophen-2-yl)-5-aryl-1H-pyrazole.

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for its therapeutic potential, with a primary focus on anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 6.57 | [4] |

| HepG2 (Liver) | 8.86 | [4] | |

| Derivative B | A549 (Lung) | 27.7 (µg/mL) | [5] |

| HepG2 (Liver) | 26.6 (µg/mL) | [5] | |

| Pyrazoline 2 | T47D (Breast) | 37.82 (µg/mL) | [6] |

| 4T1 (Breast) | 9.19 (µg/mL) | [6] | |

| HeLa (Cervical) | 9.27 (µg/mL) | [6] | |

| WiDr (Colon) | 0.25 (µg/mL) | [6] | |

| Amidinopyrazole 1 | Jurkat (Leukemia) | ~15 | [3][7][8] |

| Amidinopyrazole 2 | K562 (Leukemia) | ~40 | [3][7][8] |

Signaling Pathways in Cancer

Several derivatives of this scaffold have been identified as inhibitors of critical protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these pathways can block tumor growth and angiogenesis.[9][10]

Another important mechanism of anticancer activity for some pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

Antimicrobial Activity

The this compound scaffold has also been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus | S. faecalis | E. coli | S. typhi | C. albicans | Reference |

| Derivative IId | ++ | ++ | ++ | ++ | ++ | [2] |

| Derivative IIi | + | + | + | + | + | [2] |

| Derivative IIj | + | + | + | + | + | [2] |

| Derivative 7b | 0.22-0.25 | - | 0.22-0.25 | - | 0.22-0.25 | [11][12] |

| Derivative 4a | - | - | 0.45 | - | 0.22 | [11][12] |

| Derivative 5a | - | - | 0.46 | - | 0.24 | [11][12] |

| (+ denotes mild to moderate activity, ++ denotes significant activity) |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-established, with celecoxib being a prominent example of a COX-2 inhibitor. Thiophene-pyrazole hybrids have also been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 3: Anti-inflammatory Activity of Thiophene-Pyrazole Derivatives (COX Inhibition)

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 13 | >100 | 0.08 | >1250 | |

| Compound 6a | >100 | 0.12 | >833 | |

| Compound 9 | >100 | 0.15 | >667 | |

| Celecoxib (Ref.) | 7.6 | 0.04 | 190 |

Experimental Workflow for Drug Discovery

The discovery and development of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Conclusion

The this compound scaffold is a versatile and valuable building block in modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The potent anticancer, antimicrobial, and anti-inflammatory properties demonstrated by compounds containing this core highlight its significance and warrant further investigation. Future research in this area will likely focus on the optimization of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising scaffolds into clinically useful drugs.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. dovepress.com [dovepress.com]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Thiophene-Containing Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and pyrazole rings has given rise to a class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising candidates for novel drug discovery. This technical guide provides an in-depth overview of the significant therapeutic potential of thiophene-containing pyrazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this burgeoning field.

Core Biological Activities and Quantitative Data

Thiophene-pyrazole derivatives have demonstrated potent activity across several key therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.

Anticancer Activity

The cytotoxic effects of thiophene-containing pyrazoles have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Anticancer Activity of Thiophene-Containing Pyrazole Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazole-Thiophene Hybrid 2 | MCF-7 (Breast) | 6.57 | Doxorubicin | 4.17 |

| Pyrazole-Thiophene Hybrid 2 | HepG2 (Liver) | 8.86 | Doxorubicin | 4.50 |

| Pyrazole-Thiophene Hybrid 8 | MCF-7 (Breast) | 8.08 | Erlotinib | 8.20 |

| Pyrazole-Thiophene Hybrid 14 | MCF-7 (Breast) | 12.94 | Sorafenib | 7.26 |

| Pyrazole-Thiophene Hybrid 14 | HepG2 (Liver) | 19.59 | Sorafenib | 9.18 |

| Thiophene-based N-phenyl pyrazoline 2 | WiDr (Colorectal) | 0.25 µg/ml | 5-Fluorouracil | - |

| Thiophene-based N-phenyl pyrazoline 2 | 4T1 (Breast) | 9.09 µg/ml | Doxorubicin | - |

| Thiophene-based N-phenyl pyrazoline 2 | HeLa (Cervical) | 9.27 µg/ml | Cisplatin | - |

| Pyrazole derivative with thiophene moiety 102 | HepG2 (Liver) | 3.81 | Doxorubicin | 4.50 |

| Pyrazole derivative with thiophene moiety 102 | HCT116 (Colon) | 5.85 | Doxorubicin | 5.23 |

| Pyrazole derivative with thiophene moiety 102 | MCF7 (Breast) | 4.92 | Doxorubicin | 4.17 |

| Pyrazole derivative with thiophene moiety 102 | PC3 (Prostate) | 9.70 | Doxorubicin | 8.87 |

Note: Some IC50 values were reported in µg/ml and are indicated as such.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiophene-Containing Pyrazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Pyrazolyl–thiazole derivative 7d | Bacillus subtilis | 15.63 | Aspergillus niger | 15.63 |

| Pyrazolyl–thiazole derivative 7d | Bacillus megaterium | 15.63 | Aspergillus oryzae | 15.63 |

| Pyrazolyl–thiazole derivative 7g | Bacillus subtilis | - | Candida albicans | - |

| Thiophene-pyrazole conjugate 5b | Various Bacteria | 12.5-25.0 | - | - |

| Thiophene-pyrazole conjugate 5f | Various Bacteria | 12.5-25.0 | - | - |

| Pyrazole incorporating thiophene 7b | Various Pathogens | 0.22-0.25 | - | - |

| Thiophene derivative 13 | Staphylococcus aureus | 3.125 | - | - |

| Thiazole derivative 3 | - | - | Aspergillus fumigatus | 6.25 |

| Pyrazolo[1,5-a]pyrimidine 21b | - | - | Fusarium oxysporum | 6.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene-pyrazole derivatives has been demonstrated in vivo, often using the carrageenan-induced paw edema model. The effective dose (ED50) required to produce a 50% reduction in edema is a key metric.

Table 3: Anti-inflammatory Activity of Thiophene-Containing Pyrazole Derivatives

| Compound/Derivative | Animal Model | ED50 (mmol/kg) | Reference Compound |

| Thiophene analog 3 | Carrageenan-induced paw edema | - | Diclofenac sodium |

| Thienopyrimidine derivative 6a | Carrageenan-induced paw edema | 0.033 | Celecoxib |

| Thienopyrimidine derivative 9 | Carrageenan-induced paw edema | - | Celecoxib |

| Thienopyrimidine derivative 11 | Carrageenan-induced paw edema | - | Diclofenac sodium |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene 29a-d | Carrageenan-induced paw edema | - | Celecoxib |

Note: Specific ED50 values were not available for all compounds in the reviewed literature, but their activity was reported as significant compared to reference drugs.

Mechanisms of Action and Signaling Pathways

The biological activities of thiophene-containing pyrazoles are underpinned by their interaction with specific cellular signaling pathways. Key mechanisms include the inhibition of the Akt signaling pathway in cancer and the inhibition of cyclooxygenase-2 (COX-2) in inflammation.

Anticancer Activity: Inhibition of the Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Several thiophene-pyrazole derivatives have been shown to exert their anticancer effects by inhibiting Akt kinase, thereby promoting apoptosis and arresting the cell cycle.[1]

Caption: Inhibition of the Akt signaling pathway by thiophene-pyrazole derivatives.

Anti-inflammatory Activity: Inhibition of COX-2 and Prostaglandin Synthesis

The anti-inflammatory effects of many thiophene-pyrazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Mechanism of COX-2 inhibition by thiophene-pyrazole derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of thiophene-containing pyrazoles.

Synthesis of Thiophene-Containing Pyrazoles

A general and widely used method for the synthesis of thiophene-containing pyrazoles involves the reaction of a thiophene-based chalcone with a hydrazine derivative.

Caption: General synthesis workflow for thiophene-containing pyrazoles.

Detailed Protocol:

-

Chalcone Synthesis: A substituted acetophenone is reacted with a thiophene aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The resulting chalcone is then isolated by filtration and purified.

-

Pyrazole Synthesis: The synthesized thiophene-based chalcone is then reacted with a hydrazine derivative (e.g., phenylhydrazine hydrochloride) in a solvent such as ethanol or acetic acid.[4] The reaction mixture is refluxed for several hours. After completion, the mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized from a suitable solvent to yield the pure thiophene-containing pyrazole.[4]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene-pyrazole derivatives and incubated for 48-72 hours. A control group with no drug treatment and a blank group with no cells are also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion and MIC Determination

Kirby-Bauer Disk Diffusion Assay:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the thiophene-pyrazole derivative are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]

Minimum Inhibitory Concentration (MIC) Determination:

-

Serial Dilutions: A serial dilution of the thiophene-pyrazole derivative is prepared in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Protocol:

-

Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

-

Compound Administration: The animals are divided into groups, and the thiophene-pyrazole derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally. A control group receives the vehicle only.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Conclusion and Future Directions

The compelling preclinical data on thiophene-containing pyrazoles underscore their significant potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess their drug-like properties. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

- 1. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 3-(thiophen-2-yl)-1H-pyrazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, pyrazole and thiophene moieties are privileged structures known to impart significant biological activity. The fusion of these two rings into the this compound scaffold has created a new class of molecules with promising therapeutic potential.[1] These derivatives have been the subject of numerous studies to explore their efficacy against various diseases. Their versatile structure allows for a wide range of substitutions, enabling the fine-tuning of their pharmacological profiles. This guide will delve into the key findings related to these compounds, providing a consolidated overview of their medicinal chemistry.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives involves a multi-step process. A general workflow is the condensation of acetyl thiophene with phenylhydrazine, followed by cyclization to form a pyrazole-4-carbaldehyde intermediate. This intermediate can then be further modified, for example, by reaction with thiosemicarbazide and subsequent cyclization with substituted phenacyl bromides to yield pyrazolyl-thiazole derivatives.[1]

Another notable synthetic approach is the ultrasound-promoted cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride.[2] This method is highlighted for its efficiency, short reaction times (15-35 minutes), and good yields (62-95%) in the presence of KOH and ethanol as a green solvent.[2]

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity reported against a range of human cancer cell lines.

Cytotoxicity Data

The cytotoxic effects of these compounds have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of reported IC50 values is presented in the table below.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | Jurkat, RS4;11, K562 | ~15 (for 6 compounds) | [2][3] |

| 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | Jurkat, RS4;11, K562 | ~40 (for 5 compounds) | [2] |

| Thiophene-based N-phenyl pyrazolines | T47D, 4T1, HeLa, WiDr | Active (<20 µg/ml) to moderate (20-100 µg/ml) | [4] |

| 3-(Thiophen-2-yl)pyrazolyl hybrid chalcone (7g) | A549 (lung) | 27.7 µg/ml | [5][6] |

| 3-(Thiophen-2-yl)pyrazolyl hybrid chalcone (7g) | HepG2 (liver) | 26.6 µg/ml | [5][6] |

| Thiophene-containing triaryl pyrazoline (3s) | HeLa, HepG2 | Potent Inhibition | [7] |

| Pyrazole derivative (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [8][9] |

Mechanisms of Anticancer Action

The anticancer activity of these derivatives is attributed to various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Several thiophene-containing triaryl pyrazoline derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinases (PI3Ks), particularly the PI3Kγ isoform.[7] The top hit compound, 3s , demonstrated an IC50 value of 0.066 µM for PI3Kγ, showing greater potency and selectivity compared to the control drug LY294002.[7] Inhibition of PI3K disrupts the downstream Akt-mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.[7]

Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8][9] For instance, compound 3f was found to be highly effective against the triple-negative breast cancer cell line MDA-MB-468.[8][9] The increased levels of ROS trigger a cascade of events leading to apoptosis, including the activation of caspase-3, a key executioner caspase.[8][9]

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. These compounds have demonstrated activity against a variety of bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Data

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolyl-thiazole derivative (7b) | Various pathogens | 0.22 - 0.25 | [10] |

| Pyrazolo-thiazolin-4-one derivative (4a) | E. coli | 0.45 | [10] |

| Pyrazolo-thiazolin-4-one derivative (5a) | E. coli | 0.46 | [10] |

| Pyrazolo-thiazolin-4-one derivative (4a) | A. baumannii | 0.44 | [10] |

| Pyrazolo-thiazolin-4-one derivative (5a) | A. baumannii | 0.48 | [10] |

| Pyrazolo-thiazolin-4-one derivative (4a) | C. albicans | 0.22 | [10] |

| Pyrazolo-thiazolin-4-one derivative (5a) | C. albicans | 0.24 | [10] |

| Pyrazole derivative (3) | E. coli | 0.25 | [11] |

| Pyrazole derivative (4) | S. epidermidis | 0.25 | [11] |

| Pyrazole derivative (2) | A. niger | 1 | [11] |

| Pyrazole derivative (3) | M. audouinii | 0.5 | [11] |

Enzyme Inhibitory Activity

Derivatives of this compound have also been investigated as inhibitors of various enzymes, highlighting their potential for treating a range of diseases, including neurodegenerative disorders.

Cholinesterase and Glutathione S-Transferase Inhibition

A series of N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[12] The inhibition constant (Ki) values for the most potent compounds are summarized below.

| Compound | Target Enzyme | Ki (µM) | Reference |

| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) | AChE | 19.88 ± 3.06 | [12] |

| --INVALID-LINK--methanone (8) | BChE | 13.72 ± 1.12 | [12] |

| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) | GST | 16.44 ± 1.58 | [12] |

Structure-Activity Relationships (SAR)

While a comprehensive SAR is still emerging, several key structural features have been identified that influence the biological activity of this compound derivatives. For instance, in the pyrazolyl-thiazole series, compounds with fluoro and methyl substituents on the phenyl ring (compounds 7d and 7g) showed the most potent antimicrobial activity.[1] In the case of anticancer activity, the nature and position of substituents on the aryl rings attached to the pyrazole core play a crucial role in determining the potency and selectivity. For the PI3K inhibitors, specific substitutions on the triaryl pyrazoline scaffold led to enhanced potency and selectivity for the γ isoform.[7]

Experimental Protocols

This section provides an overview of the general experimental procedures for the synthesis and biological evaluation of this compound derivatives, based on the reviewed literature.

General Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene[1]

-

Synthesis of Pyrazole-4-carbaldehyde (3):

-

Condense acetyl thiophene (1) with phenylhydrazine (2) in the presence of concentrated H2SO4 to yield a hydrazone intermediate.

-

Cyclize the hydrazone intermediate using phosphoryl chloride (POCl3) in dimethylformamide (DMF) under reflux for 4 hours.

-

Cool the reaction mixture, filter the solid product, wash with water, and recrystallize from ethanol to obtain 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (3).

-

-

Synthesis of Thiosemicarbazone Derivative (5):

-

React pyrazole-4-carbaldehyde (3) (0.01 mol) with thiosemicarbazide (4) (0.01 mol) in ethanol (10 mL) with acetic acid (0.5 mL) as a catalyst.

-

Reflux the mixture for 1 hour.

-

Cool to room temperature, filter the solid product, wash with ethanol, and recrystallize to obtain 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide (5).

-

-

Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g):

-

React the thiosemicarbazone intermediate (5) (0.01 mol) with various substituted phenacyl bromides (6a-g) (0.01 mol) in ethanol (10 mL).

-

Reflux the mixture for 3 hours.

-

Cool to room temperature, filter the solid products, wash with ethanol, and recrystallize to obtain the pure pyrazolyl-thiazole derivatives (7a-g).

-

In Vitro Anticancer Activity Assay (MTT Assay)[4]

-

Culture human cancer cell lines (e.g., T47D, 4T1, HeLa, WiDr) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24 or 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[10]

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and promising framework in medicinal chemistry. The derivatives synthesized from this core have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The ability to readily modify the structure of these compounds allows for the optimization of their pharmacological properties, paving the way for the development of novel therapeutic agents. The mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis via ROS generation, highlight the potential of these compounds to target critical cellular processes implicated in disease. Further exploration of the structure-activity relationships and the development of more efficient synthetic methodologies will undoubtedly lead to the discovery of new and more effective drugs based on this remarkable heterocyclic system.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors [mdpi.com]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 10. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Characterization of 3-(thiophen-2-yl)-1H-pyrazole: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of the core heterocyclic compound, 3-(thiophen-2-yl)-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry, and precise analytical data is crucial for its identification, purity assessment, and utilization in further synthetic applications. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by a detailed experimental protocol for its synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.3 (br s) | Broad Singlet | - | NH (pyrazole) |

| 7.65 (d, J=2.6 Hz) | Doublet | 2.6 | H-5 (pyrazole) |

| 7.33 (dd, J=3.7, 1.2 Hz) | Doublet of Doublets | 3.7, 1.2 | H-3' (thiophene) |

| 7.30 (dd, J=5.1, 1.2 Hz) | Doublet of Doublets | 5.1, 1.2 | H-5' (thiophene) |

| 7.07 (dd, J=5.1, 3.7 Hz) | Doublet of Doublets | 5.1, 3.7 | H-4' (thiophene) |

| 6.64 (d, J=2.6 Hz) | Doublet | 2.6 | H-4 (pyrazole) |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C-3 (pyrazole) |

| 135.2 | C-2' (thiophene) |

| 131.0 | C-5 (pyrazole) |

| 127.8 | C-5' (thiophene) |

| 125.1 | C-4' (thiophene) |

| 124.3 | C-3' (thiophene) |

| 103.5 | C-4 (pyrazole) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3150-3000 | N-H stretching |

| 1530 | C=N stretching |

| 1490 | C=C stretching (aromatic) |

| 715 | C-S stretching |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 150 | [M]⁺ |

| 123 | [M-HCN]⁺ |

| 106 | [M-CS]⁺ |

| 96 | [C₄H₄S]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

Materials:

-

1-(Thiophen-2-yl)ethanone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Ethanol

-

Toluene

Procedure:

-

A mixture of 1-(thiophen-2-yl)ethanone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) is heated at 120 °C for 4 hours.

-

The reaction mixture is then cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure to yield the intermediate enaminone.

-

The crude enaminone is dissolved in ethanol.

-

Hydrazine hydrate (1.5 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is then refluxed for 6 hours.

-

After cooling, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using KBr pellets. The spectral range was 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The Thiophene-Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and pyrazole rings has given rise to a versatile and highly significant core structure in medicinal chemistry. This hybrid scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a "privileged structure" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the thiophene-pyrazole core, detailing its applications in oncology, infectious diseases, and inflammatory conditions. The guide further delves into the synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action that underpin its therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiophene-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

A notable application of this scaffold is in the development of kinase inhibitors. For instance, certain thiophene-pyrazole derivatives have been identified as potent inhibitors of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway.[3] This pathway is frequently dysregulated in cancer, and its inhibition can lead to apoptosis and cell cycle arrest.[3]

Another key target for thiophene-pyrazole compounds is the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[2] Dual inhibitors targeting both wild-type and mutant forms of EGFR, as well as VEGFR-2, have been developed, offering a strategy to overcome drug resistance and inhibit tumor angiogenesis.[2] Furthermore, some derivatives have shown inhibitory activity against c-Met, a receptor tyrosine kinase implicated in tumor metastasis.

Signaling Pathway of Thiophene-Pyrazole based Kinase Inhibitors

Caption: Inhibition of key signaling pathways by thiophene-pyrazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The thiophene-pyrazole scaffold has demonstrated significant potential in combating a wide range of microbial pathogens, including bacteria and fungi.[4][5][6] The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).[6]

Structure-activity relationship studies have revealed that the nature and position of substituents on both the thiophene and pyrazole rings play a crucial role in determining the antimicrobial potency and spectrum.[4][5] For instance, the presence of electron-withdrawing groups, such as chloro and nitro groups, has been shown to enhance antibacterial and antifungal activities.[4][5]

Quantitative Antimicrobial Activity Data

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 5b | Staphylococcus aureus | 12.5 | [4][5] |

| 5b | Escherichia coli | 25.0 | [4][5] |

| 5f | Aspergillus niger | 12.5 | [4][5] |

| 5f | Candida albicans | 25.0 | [4][5] |

| 13 | Staphylococcus aureus | 3.125 | [7] |

| 21b | Aspergillus fumigatus | 6.25 | [7] |

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Thiophene-pyrazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling molecules involved in the inflammatory cascade.[8][9][10]

One of the primary mechanisms of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Additionally, some derivatives have been shown to inhibit 5-lipoxygenase (5-LOX) and tumor necrosis factor-alpha (TNF-α), further contributing to their anti-inflammatory profile.[8]

Experimental Workflow for Anti-inflammatory Screening

Caption: A typical workflow for screening thiophene-pyrazole derivatives for anti-inflammatory activity.

Experimental Protocols

General Procedure for the Synthesis of Thiophene-Appended Pyrazoles

A common synthetic route to thiophene-pyrazole hybrids involves the [3+2] cycloaddition of thiophene-containing chalcones with hydrazine derivatives.[4][5][10]

-

Synthesis of Thiophene Chalcones: An appropriate acetylthiophene is reacted with an aromatic aldehyde in the presence of a base (e.g., aqueous NaOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion. The resulting chalcone is then filtered, washed, and recrystallized.

-

Synthesis of Thiophene-Pyrazole Hybrids: The synthesized chalcone is refluxed with a hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) in a solvent such as glacial acetic acid. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed, and purified by recrystallization to afford the desired thiophene-pyrazole derivative.[4][5]

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and COX-2 can be determined using an in vitro enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins. The IC50 values are then calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating acute anti-inflammatory activity.

-

Male Wistar rats are divided into groups.

-

The test compounds, a standard drug (e.g., indomethacin), and a vehicle control are administered orally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

The thiophene-pyrazole core structure represents a highly versatile and promising scaffold in drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ease of synthesis and the potential for diverse substitutions on both the thiophene and pyrazole rings allow for the fine-tuning of their pharmacological properties and the development of highly selective and potent drug candidates.

Future research in this area should focus on:

-

Elucidation of detailed mechanisms of action: While many studies have identified the biological targets, further investigation into the precise molecular interactions and downstream signaling effects is warranted.

-

Optimization of pharmacokinetic properties: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies are crucial for developing compounds with favorable drug-like properties.[1]

-

Exploration of novel therapeutic applications: The broad bioactivity of this scaffold suggests that it may have potential in other therapeutic areas, such as neurodegenerative and metabolic diseases.

References

- 1. japsonline.com [japsonline.com]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers | Semantic Scholar [semanticscholar.org]

- 6. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-(Thiophen-2-yl)-1H-pyrazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(thiophen-2-yl)-1H-pyrazole as a key structural motif in the synthesis of biologically active compounds. The following sections detail its application in the development of antimicrobial and anticancer agents, providing experimental protocols and summarizing key activity data.

Introduction

This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural framework, combining the electron-rich thiophene ring with the versatile pyrazole core, makes it a valuable scaffold for the design of novel therapeutic agents. This building block has been successfully incorporated into molecules exhibiting a range of biological activities, including potent antimicrobial and anticancer properties. The ability of the pyrazole and thiophene rings to participate in various non-covalent interactions allows for effective binding to diverse biological targets.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. The modular nature of its synthesis allows for the introduction of various substituents, enabling the fine-tuning of antimicrobial potency and spectrum.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, as measured by the zone of inhibition.

| Compound ID | Substituent(s) | Staphylococcus aureus | Staphylococcus faecalis | Escherichia coli | Salmonella typhi | Candida albicans | Reference |

| IIa | H | 14 mm | 13 mm | 17 mm | 13 mm | 15 mm | [1] |

| IIb | 4-Cl | 14 mm | 17 mm | 18 mm | 19 mm | 17 mm | [1] |

| IId | 4-OCH3 | 28 mm | 29 mm | 21 mm | 25 mm | 23 mm | [1] |

| IIg | 2-CH3 | 26 mm | 27 mm | 25 mm | 24 mm | 25 mm | [1] |

| IIi | Thiocarbamoyl | 21 mm | 23 mm | 20 mm | 21 mm | 20 mm | [1] |

| IIj | Carbamoyl | 20 mm | 17 mm | 19 mm | 18 mm | 21 mm | [1] |

| Ciprofloxacin | - | 30 mm | 33 mm | 29 mm | 28 mm | - | [1] |

| Clotrimazole | - | - | - | - | - | 30 mm | [1] |

Activity measured as the diameter of the zone of inhibition at a concentration of 100 µg/mL.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-(thiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole Derivatives

This protocol describes a general two-step synthesis of substituted pyrazoline derivatives starting from 1-(thiophen-2-yl)ethanone.

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

-

To a solution of 1-(thiophen-2-yl)ethanone (0.04 mol) and 4-chlorobenzaldehyde (0.04 mol) in ethanol (30 mL), add a 10% aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.[1]

Step 2: Synthesis of Pyrazoline Derivatives

-

In a round-bottom flask, dissolve the chalcone intermediate (0.1 mol) and a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) (0.1 mol) in ethanol.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, pour the mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the final pyrazoline derivative.[1]

Anticancer Applications

The this compound scaffold has proven to be a promising framework for the development of potent anticancer agents. Derivatives have shown significant cytotoxic activity against various cancer cell lines, often acting through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity (IC50 values) of several series of this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides against Leukemia Cell Lines [2]

| Compound | Jurkat (T-cell leukemia) IC50 (µM) | RS4;11 (B-cell leukemia) IC50 (µM) | K562 (Myelogenous leukemia) IC50 (µM) |

| 2a | 15.1 ± 1.1 | 14.8 ± 1.2 | 16.2 ± 1.3 |

| 2b | 42.3 ± 2.5 | 39.8 ± 2.1 | 45.6 ± 3.0 |

| 2c | 14.9 ± 0.9 | 15.3 ± 1.0 | 15.8 ± 1.1 |

| 2d | 40.1 ± 2.8 | 41.5 ± 3.2 | 38.9 ± 2.5 |

| 2e | 15.5 ± 1.2 | 16.1 ± 1.4 | 14.7 ± 1.0 |

| 2f | >100 | >100 | >100 |

| 2g | 16.3 ± 1.1 | 15.9 ± 1.3 | 17.1 ± 1.5 |

| 2h | 38.7 ± 2.4 | 40.2 ± 2.9 | 42.1 ± 3.1 |

| 2i | 15.8 ± 1.0 | 16.5 ± 1.2 | 15.2 ± 1.1 |

| 2j | 41.2 ± 3.0 | 39.5 ± 2.7 | 43.8 ± 3.3 |

| 2k | 14.6 ± 0.9 | 15.0 ± 1.1 | 16.0 ± 1.2 |

| 2l | 39.4 ± 2.6 | 41.1 ± 3.0 | 40.5 ± 2.8 |